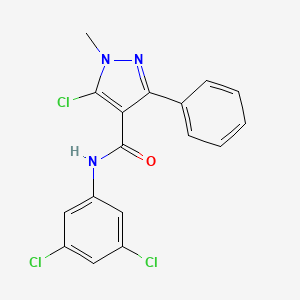
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The compound 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole dione, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, which may include hypoglycemic activity as indicated by related compounds studied for their interaction with proteins such as bovine serum albumin (BSA) .
Synthesis Analysis
The synthesis of related 2H-isoindole-4,7-diones involves the generation of azomethine ylides from α-amino acids and carbonyl compounds through the elimination of water and carbon dioxide. These ylides are then captured by quinones to form the desired isoindole diones . Although the exact synthesis of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione is not detailed, the methodology could be similar, involving the use of chlorinated pyridinyl compounds as starting materials.
Molecular Structure Analysis
The molecular structure of isoindole diones can be elucidated using spectroscopic methods such as NMR and mass spectrometry . For closely related compounds, X-ray structural analysis has been employed to determine the precise arrangement of atoms within the molecule . These techniques would be applicable in analyzing the structure of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione to confirm its identity and purity.
Chemical Reactions Analysis
Isoindole diones can participate in various chemical reactions due to their reactive sites. The presence of amino groups and the dione moiety allows for further functionalization or interaction with other chemical entities. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid leads to the formation of angular isoindole diones . Such reactivity could be explored for the synthesis of novel derivatives of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole diones are influenced by their molecular structure. The presence of chlorine and nitrogen in the pyridinyl group could affect the compound's solubility, stability, and reactivity. Spectroscopic studies, such as fluorescence quenching, can provide insights into the interaction of these compounds with proteins, which is crucial for understanding their pharmacokinetic and pharmacodynamic properties . The binding affinity and stability of the compound-protein complex can be affected by temperature, as indicated by the decreased binding constants at higher temperatures for a related compound .
Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis Techniques and Molecular Structure :Researchers have developed novel synthesis methods for compounds structurally related to "2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione," showcasing the diversity in chemical synthesis approaches for these compounds. For instance, innovative approaches have been employed for the synthesis of azaimidoxy compounds, exploring their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006). Additionally, the formation of 2H-isoindole-4,7-diones through the addition of azomethine ylides to quinones has been documented, highlighting a method for creating structurally complex isoindole derivatives (Schubert-Zsilavecz, Likussar, Gusterhuber, & Michelitsch, 1991).
Chemical and Structural Characterization :The detailed vibrational and structural analysis of compounds related to "2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione" provides insight into their molecular characteristics. Studies utilizing spectroscopy techniques, such as Fourier transform infrared (FTIR) and Raman spectroscopy, alongside density functional theory (DFT) calculations, offer a deeper understanding of the vibrational modes and structural parameters of these compounds, enhancing the knowledge base for future chemical synthesis and modification (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Potential Applications in Chemical Synthesis
Mechanism-Based Inhibitors :Research into derivatives of "2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione" has led to the identification of compounds with potent inhibitory activity against specific enzymes, such as human leukocyte elastase (HLE). These studies contribute to the development of targeted inhibitors that can serve as the basis for therapeutic agents, demonstrating the compound's utility in medicinal chemistry (Kerrigan & Shirley, 1996).
Propriétés
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-6-3-7-11(15-10)16-17-12(18)8-4-1-2-5-9(8)13(17)19/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKKEJTZVIUQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193826 | |
| Record name | 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
320421-92-9 | |
| Record name | 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320421-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)
![[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035332.png)
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)
![Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035335.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)
![5-Chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B3035343.png)



![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)

![1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3035351.png)